tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C12H19N3O3 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-4-5-17-10(8-15)9-6-13-14-7-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14) |
InChI Key |
MVGUCROWSRLMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool to study various biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional attributes of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can be contextualized by comparing it to three analogs with high similarity scores (0.81–0.86), as identified in recent synthetic reports .
Key Structural and Functional Differences
Compound 1 : (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid (CAS 1188405-87-9; Similarity: 0.86)
- Structure : Replaces the morpholine ring with a boronic acid group at the pyrazole’s 4-position.
- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality.
- Advantage : Enables rapid carbon-carbon bond formation in aryl/heteroaryl systems.
- Limitation : Reduced stability under aqueous or oxidative conditions compared to the morpholine analog.
Compound 2 : tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate (CAS 877399-31-0; Similarity: 0.81)
- Structure : Features an azetidine ring (4-membered) instead of morpholine (6-membered), with a dioxaborolane-protected boronic ester.
- Applications : Combines the rigidity of azetidine with boron-based reactivity, often employed in constrained peptide mimetics.
- Advantage : Improved conformational rigidity enhances target binding specificity.
- Limitation : Lower solubility in polar solvents compared to the morpholine derivative.
Compound 3 : Unnamed derivative (CAS 877399-74-1)
- Inference : Likely retains the Boc-pyrazole core but with an alternative heterocyclic or alkyl substituent.
Comparative Data Table
| Parameter | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight | ~280.3 g/mol (estimated) | 238.1 g/mol | 392.3 g/mol |
| Core Heterocycle | Morpholine (6-membered, O-containing) | None (boronic acid) | Azetidine (4-membered, N-containing) |
| Functional Group | Boc-protected carboxylate | Boronic acid | Dioxaborolane-protected boronic ester |
| Primary Application | Drug intermediate; solubility modifier | Cross-coupling reactions | Conformationally restricted ligands |
| Stability | High (Boc group resists hydrolysis) | Moderate (boronic acid prone to oxidation) | High (boron protected as ester) |
| Synthetic Accessibility | Moderate (requires multi-step heterocycle fusion) | High (commercial availability) | Low (complex azetidine functionalization) |
Research Findings and Industrial Relevance
- Target Compound : Demonstrated utility in kinase inhibitor syntheses, where the morpholine ring improves blood-brain barrier penetration in preclinical models .
- Compound 1 : Widely used in agrochemical synthesis (e.g., fungicides) due to efficient coupling with aryl chlorides.
- Compound 2 : Emerging in oncology for targeting protein-protein interactions via its constrained geometry.
Biological Activity
Chemical Identity and Properties
tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate, with the molecular formula and a molecular weight of 253.30 g/mol, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole moiety linked to a morpholine ring, contributing to its diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 88559-05-1 |
| Molecular Formula | C12H19N3O3 |
| Molecular Weight | 253.30 g/mol |
| Purity | ≥95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been shown to exhibit significant activity against various cancer cell lines. For instance, compounds derived from pyrazole structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent growth inhibition.
Case Studies
-
Inhibition of Cancer Cell Proliferation
- A study evaluated the cytotoxic effects of various pyrazole derivatives on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives, potentially including this compound, exhibited IC50 values as low as 0.01 µM against MCF-7 cells, showcasing their strong anticancer properties .
-
Mechanism of Action
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key cellular pathways such as Aurora-A kinase and CDK2. For example, one study reported that a related pyrazole compound inhibited Aurora-A kinase with an IC50 of 0.067 µM, which is critical for cancer cell division .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that certain compounds can significantly reduce inflammation markers in vitro and in vivo.
Research Findings
- A review on pyrazole biomolecules highlighted their role in modulating inflammatory pathways, suggesting that this compound may similarly affect cytokine release and inflammatory mediator production .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have been explored for various other biological activities such as:
- Antimicrobial Activity : Some studies have documented the antimicrobial properties of pyrazole compounds against bacterial strains.
- Neuroprotective Effects : Emerging research suggests potential neuroprotective roles for certain pyrazole derivatives in models of neurodegenerative diseases.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate, and how are intermediates characterized?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1 : Reacting morpholine derivatives with tert-butyl chloroformate under basic conditions to introduce the carbamate group.
- Step 2 : Introducing the pyrazole moiety via palladium-catalyzed cross-coupling or direct alkylation . Intermediate purity is verified using HPLC (≥95% purity thresholds) and NMR spectroscopy (e.g., confirming tert-butyl protons at ~1.4 ppm and pyrazole aromatic signals at ~7.5 ppm) .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- 1H/13C NMR : Identifies functional groups (e.g., tert-butyl, pyrazole protons) and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₃N₃O₃).
- HPLC : Ensures purity (>95%) and detects impurities from side reactions .
Q. What functional groups influence the compound’s reactivity in medicinal chemistry applications?
The morpholine ring’s tertiary nitrogen enables hydrogen bonding with biological targets, while the pyrazole moiety participates in π-π stacking interactions. The tert-butyl carbamate enhances solubility and metabolic stability .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond lengths vs. DFT predictions) be resolved for this compound?
Use SHELXL for refinement, adjusting parameters like thermal displacement or hydrogen atom positions. Cross-validate with ORTEP-3 for graphical analysis of electron density maps. For persistent mismatches, consider experimental factors (e.g., crystal twinning) or DFT method limitations (e.g., basis set selection) .
Q. What strategies improve reaction yields when modifying the pyrazole substituents?
Q. How does the morpholine ring conformation affect binding to biological targets?
X-ray crystallography (e.g., PDB deposition) reveals chair vs. boat conformations. Chair conformers optimize hydrogen bonding with enzyme active sites (e.g., kinase inhibitors), while boat forms may induce steric clashes. Computational docking (AutoDock Vina) can predict preferred conformations .
Q. How to address racemization during chiral synthesis of morpholine derivatives?
- Chiral Auxiliaries : Use (R)- or (S)-tert-butyl sulfinamide to control stereochemistry.
- Low-Temperature Quenching : Prevents epimerization during workup.
- Chiral HPLC : Monitors enantiomeric excess (ee ≥98%) .
Q. How to reconcile conflicting bioactivity data across enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
